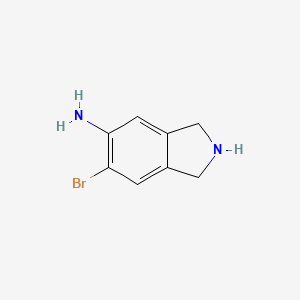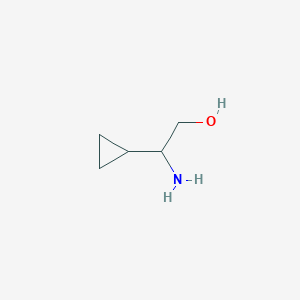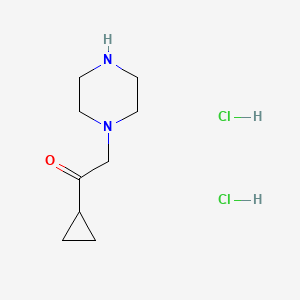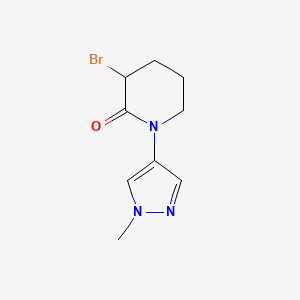
1-(4-Aminophenoxy)-2-methylpropan-2-ol
Vue d'ensemble
Description
The compound “1-(4-Aminophenoxy)-2-methylpropan-2-ol” seems to be a type of aromatic compound that contains an aminophenoxy group . A similar compound, “4-[4-(4-aminophenoxy)phenoxy]aniline”, has been mentioned in the literature .
Synthesis Analysis
While specific synthesis methods for “1-(4-Aminophenoxy)-2-methylpropan-2-ol” were not found, similar compounds have been synthesized through various methods. For instance, “1,3-bis(4-aminophenoxy)benzene” and polyimide based on it and pyromellitic dianhydride were synthesized . Another compound, “1,3,5-tris[4-(4-aminophenoxy)phenoxy]benzene”, was synthesized using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene .Applications De Recherche Scientifique
Biofuel Production Enhancement
Engineered ketol-acid reductoisomerase and alcohol dehydrogenase have been shown to enable anaerobic 2-methylpropan-1-ol production in Escherichia coli, which is a significant step toward the commercialization of next-generation biofuels. This research demonstrates the potential of modifying the amino acid pathway in recombinant organisms to produce isobutanol, a leading candidate biofuel, under anaerobic conditions, thereby addressing the challenge of cofactor imbalance that previously limited production to aerobic conditions only. Through engineering cofactor dependence, the study achieved anaerobic isobutanol production at 100% theoretical yield, a higher titer, and productivity than previous methods (Bastian et al., 2011).
Uterine Relaxant Activity
A novel series of substituted p-hydroxyphenylethanolamines, synthesized through the condensation of racemic 1-(p-hydroxyphenyl)-2-aminopropan-1-ol hydrochloride with substituted aryloxymethyloxiranes, exhibited potent uterine relaxant activity. These compounds, when tested in vitro on isolated rat uterus and in vivo in pregnant rats, showed significant delay in the onset of labor while presenting a higher cAMP releasing potential than isoxsuprine hydrochloride, suggesting their potential as therapeutic agents for labor management without notable cardiac stimulant potential (Viswanathan & Chaudhari, 2006).
Photopolymerization Advancements
In the field of polymer science, the introduction of a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function has been proposed as a photoiniferter. This compound facilitates the generation of corresponding alkyl and nitroxide radicals under UV irradiation, enabling nitroxide-mediated photopolymerization (NMP2). This advancement opens new avenues in photopolymerization, allowing for more efficient polymer production processes (Guillaneuf et al., 2010).
Orientations Futures
While specific future directions for “1-(4-Aminophenoxy)-2-methylpropan-2-ol” were not found, research on similar compounds continues. For example, a novel aromatic diamine monomer containing pyridine rings, pyrrolidine groups, and ether linkages was synthesized, and a series of polyimides were synthesized from it .
Propriétés
IUPAC Name |
1-(4-aminophenoxy)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVILWRGONPTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenoxy)-2-methylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)
![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)
![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)
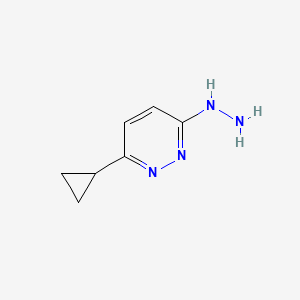
![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)
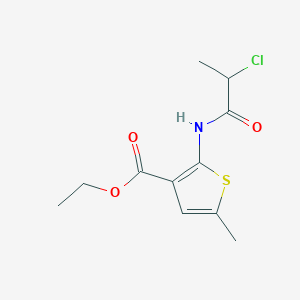
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)
